molecular formula C9H16N4O2S B3376062 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine CAS No. 1170622-94-2

1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Cat. No.: B3376062
CAS No.: 1170622-94-2
M. Wt: 244.32 g/mol
InChI Key: VPDZENSIHRIXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strategic Significance of Pyrazole (B372694) and Piperazine (B1678402) Heterocycles in Contemporary Drug Discovery

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of approved drugs incorporating these structural motifs. Among them, pyrazole and piperazine rings hold a privileged status due to their versatile chemical properties and their ability to interact with a wide array of biological targets.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prominent feature in numerous pharmaceuticals. globalresearchonline.net Its structural rigidity and capacity for diverse substitutions allow for the fine-tuning of physicochemical and pharmacological properties. globalresearchonline.net Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. nih.gov A notable example is Celecoxib (B62257), a selective COX-2 inhibitor containing a pyrazole core, which is widely used for the management of pain and inflammation.

The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions, is another key building block in drug design. researchgate.net Its conformational flexibility and the basicity of its nitrogen atoms enable it to engage in crucial interactions with biological macromolecules, such as hydrogen bonding and salt bridge formation. researchgate.net The incorporation of a piperazine moiety can enhance the aqueous solubility and bioavailability of a drug candidate. This heterocycle is a common constituent in drugs targeting the central nervous system, as well as in antiviral, and anticancer agents. researchgate.net

The strategic combination of these two heterocycles within a single molecule, as seen in 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine, represents a rational approach in drug design, aiming to leverage the unique and often synergistic properties of each component.

Contextual Overview of Sulfonylpiperazine-Pyrazole Scaffolds as Emerging Bioactive Entities

The linkage of pyrazole and piperazine moieties through a sulfonyl group gives rise to the sulfonylpiperazine-pyrazole scaffold. The sulfonamide group is a key pharmacophore in its own right, present in a wide range of antibacterial, diuretic, and hypoglycemic drugs. Its ability to act as a hydrogen bond donor and acceptor, along with its chemical stability, makes it an attractive linker in medicinal chemistry. nih.gov

While extensive research on the broader class of pyrazole-sulfonamides exists, the specific subset of sulfonylpiperazine-pyrazole scaffolds is a more recent area of investigation. nih.gov Studies on related compounds suggest that this scaffold has the potential to yield compounds with significant biological activity. For instance, various pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity. nih.gov The combination of the pyrazole core, the sulfonamide linker, and the piperazine ring creates a three-dimensional structure that can be optimized for potent and selective interactions with specific biological targets. The ethyl group on the pyrazole nitrogen in this compound further modulates the lipophilicity and metabolic stability of the molecule.

Rationale for Comprehensive Academic Research on this compound

The rationale for dedicated academic research into this compound stems from the promising biological activities associated with its constituent parts and related molecular frameworks. The convergence of the pharmacologically privileged pyrazole and piperazine rings, connected by a versatile sulfonamide linker, presents a compelling case for its investigation as a potential therapeutic agent.

Although detailed biological data for this specific compound is not widely published, the broader class of pyrazole sulfonamides has shown promise in various therapeutic areas. For example, certain derivatives have been explored for their anticancer and anti-inflammatory properties. researchgate.net Research into compounds with similar structures often reveals novel mechanisms of action or improved selectivity for biological targets.

A systematic investigation into the synthesis, characterization, and biological evaluation of this compound is therefore warranted. Such research would contribute to the growing body of knowledge on sulfonylpiperazine-pyrazole scaffolds and could potentially lead to the identification of a novel lead compound for drug development. The exploration of its structure-activity relationships, by synthesizing and testing analogues, would provide valuable insights for the rational design of future therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-2-12-8-9(7-11-12)16(14,15)13-5-3-10-4-6-13/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDZENSIHRIXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 1 Ethyl 1h Pyrazol 4 Yl Sulfonyl Piperazine

Synthetic Routes to the 1-Ethyl-1H-pyrazole-4-sulfonyl Moiety

The formation of the 1-ethyl-1H-pyrazole-4-sulfonyl group is a critical step that can be achieved through several synthetic pathways. These routes primarily involve either the direct functionalization of a pre-formed pyrazole (B372694) ring or the construction of the pyrazole ring system with the sulfonyl group already incorporated or positioned for subsequent elaboration.

Direct Sulfonylation of Pyrazole Derivatives

A common and direct approach to introduce the sulfonyl group onto the pyrazole ring is through electrophilic sulfonylation. This typically involves the reaction of a 1-ethyl-1H-pyrazole with a suitable sulfonating agent. The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H), often in the presence of a chlorinating agent like thionyl chloride (SOCl₂) to generate the sulfonyl chloride in situ.

The reaction proceeds by the electrophilic attack of the sulfonium (B1226848) species on the electron-rich pyrazole ring. The C4-position of the pyrazole is generally susceptible to electrophilic substitution. The use of a mixture of chlorosulfonic acid and thionyl chloride can be effective, with the reaction often carried out in a solvent such as chloroform (B151607) at elevated temperatures to drive the reaction to completion. This method allows for the preparation of 1-ethyl-1H-pyrazole-4-sulfonyl chloride, the key intermediate for the subsequent coupling with piperazine (B1678402). vulcanchem.com

Starting Material Reagents Solvent Temperature Product Yield
1-Ethyl-1H-pyrazole1. Chlorosulfonic acid 2. Thionyl chlorideChloroform60 °C1-Ethyl-1H-pyrazole-4-sulfonyl chlorideGood

Cyclization Reactions for Pyrazole Ring Formation

An alternative strategy involves the construction of the pyrazole ring from acyclic precursors that already contain a latent or protected sulfonyl group. Various cyclization reactions are known for the formation of pyrazole rings. One versatile method is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent.

For the synthesis of the 1-ethyl-1H-pyrazole-4-sulfonyl moiety, a suitable precursor would be a β-ketoester or a similar compound bearing a sulfonyl group at the C2 position. The reaction with ethylhydrazine (B1196685) would then lead to the formation of the desired 1-ethyl-1H-pyrazole ring with the sulfonyl group at the C4 position. The specific precursors and conditions can be varied to optimize the yield and purity of the product. For instance, the reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate with a substituted benzenesulfonohydrazide (B1205821) in ethanol (B145695) at reflux has been shown to produce substituted pyrazole-4-carboxylates, which could be further transformed into the desired sulfonyl derivative. nih.gov

Synthesis of the Piperazine Scaffold and its Precursors

The piperazine ring is a common motif in pharmacologically active compounds and its synthesis is well-established. For the purpose of preparing 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine, the piperazine can be used as a readily available starting material or synthesized through various ring-closing strategies.

Ring-Closing Strategies for Piperazine Synthesis

While piperazine is commercially available, specific applications might require the synthesis of substituted or functionalized piperazine derivatives. A common method for constructing the piperazine ring is the cyclization of a bis(2-haloethyl)amine or the reductive amination of a diketone with an amine. Another approach involves the intramolecular cyclization of N-(2-aminoethyl)ethanolamine derivatives.

More advanced strategies, such as ring-closing metathesis (RCM), have also been employed for the synthesis of cyclic sulfonamides, which can include piperazine-like structures. researchgate.net However, for the direct synthesis of the title compound, commercially available piperazine is typically used.

Functionalization of Piperazine Nitrogen Atoms

Piperazine has two secondary amine nitrogens, which can be functionalized. In the context of the synthesis of the target molecule, one of these nitrogens will react with the 1-ethyl-1H-pyrazole-4-sulfonyl chloride. If a monosubstituted piperazine is desired, it is often necessary to use a protecting group on one of the nitrogen atoms. Common protecting groups for amines, such as the tert-butoxycarbonyl (Boc) group, can be employed. The Boc-protected piperazine can then be reacted with the sulfonyl chloride, followed by the deprotection of the second nitrogen if required for further functionalization.

Coupling Strategies for this compound Formation

The final step in the synthesis of this compound is the formation of the sulfonamide bond between the 1-ethyl-1H-pyrazole-4-sulfonyl moiety and the piperazine ring. This is a standard nucleophilic substitution reaction where the nitrogen atom of the piperazine acts as the nucleophile, and the sulfonyl chloride is the electrophile.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or pyridine (B92270), in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. chemicalbook.com Common bases used for this purpose include triethylamine (B128534) (TEA) or pyridine itself. The reaction is generally performed at room temperature and gives the desired product in good yield.

A specific example from the literature, although with a different amine, demonstrates the general conditions. The reaction of 1-ethyl-1H-pyrazole-4-sulfonyl chloride with 5-bromo-2-(methyloxy)-3-pyridinamine was carried out in anhydrous pyridine at room temperature for 90 minutes, affording the corresponding sulfonamide in 77% yield after purification. chemicalbook.com A similar protocol would be applicable for the reaction with piperazine.

Reactant 1 Reactant 2 Base Solvent Temperature Product
1-Ethyl-1H-pyrazole-4-sulfonyl chloridePiperazineTriethylamine or PyridineDichloromethane or PyridineRoom TemperatureThis compound

The final product can be purified using standard techniques such as column chromatography or recrystallization to obtain a compound of high purity.

Sulfonamide Bond Formation Reactions

The primary route to synthesizing this compound involves a nucleophilic substitution reaction. The key intermediate, 1-ethyl-1H-pyrazole-4-sulfonyl chloride, is reacted with piperazine. This reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM) or pyridine, in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. acs.orgnih.gov

The general steps for the synthesis are as follows:

Preparation of the Sulfonyl Chloride: The synthesis begins with 1-ethyl-1H-pyrazole. This precursor undergoes sulfonation at the 4-position using a strong sulfonating agent like chlorosulfonic acid, followed by treatment with a chlorinating agent such as thionyl chloride, to yield 1-ethyl-1H-pyrazole-4-sulfonyl chloride. nih.gov

Coupling Reaction: The prepared sulfonyl chloride is then dissolved in a suitable solvent and added to a solution containing piperazine and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The piperazine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base scavenges the HCl formed during the reaction, driving the equilibrium towards the product. acs.orgchemicalbook.com The reaction is typically stirred at room temperature for several hours to ensure completion. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of the sulfonamide bond formation can be significantly influenced by several reaction parameters. Optimization of these conditions is crucial for maximizing product output and purity. Key variables include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.

Studies on analogous pyrazole sulfonamide syntheses have shown that organic bases like DIPEA in solvents like DCM often provide clean reactions and good yields when stirred for an extended period (e.g., 16 hours) at ambient temperature. acs.org The use of pyridine as both a base and a solvent is also a common and effective strategy. nih.gov Temperature control is another critical factor; while many reactions proceed efficiently at room temperature, gentle heating may be required in some cases to drive the reaction to completion, though higher temperatures risk the formation of side products.

Table 1: Optimization of Reaction Conditions for Sulfonamide Formation

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDCM251265
2DIPEADCM251682
3PyridinePyridine251278
4DIPEATHF251671
5DIPEADCM40875

Derivatization Strategies for Analog Development of this compound

The development of analogues from the core this compound scaffold allows for the systematic exploration of structure-activity relationships. Modifications can be strategically introduced at the piperazine ring, the pyrazole nucleus, or by creating chiral centers.

Modifications at the Piperazine Nitrogen Positions

The unsubstituted secondary amine (N-H) of the piperazine ring is a prime site for derivatization. mdpi.com This nitrogen can be readily functionalized through various standard organic reactions to introduce a wide range of substituents (R').

N-Alkylation: Reaction with alkyl halides (R'-X) in the presence of a base can introduce simple or complex alkyl chains.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides N-substituted derivatives. nih.gov

Michael Addition: The secondary amine can undergo conjugate addition to α,β-unsaturated systems.

These modifications allow for the introduction of diverse functional groups, altering properties such as polarity, size, and hydrogen bonding capacity. acs.org

Table 2: Examples of Derivatives from Modifications at the Piperazine Nitrogen

Derivative TypeReagentR' Group Introduced
N-AlkylationBenzyl bromide-CH₂-Ph
N-AcylationAcetyl chloride-C(O)-CH₃
Reductive AminationAcetone, NaBH(OAc)₃-CH(CH₃)₂
CarbamoylationEthyl isocyanate-C(O)-NH-CH₂CH₃

Substituent Variations on the Pyrazole Ring

Altering the substituents on the pyrazole ring requires modifying the initial pyrazole starting material before the sulfonation and piperazine coupling steps. The synthesis of pyrazoles is highly versatile, often involving the condensation of a hydrazine (in this case, ethylhydrazine) with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov By choosing appropriately substituted 1,3-dicarbonyl precursors, a variety of functional groups can be installed at the C3 and C5 positions of the pyrazole ring. nih.govorientjchem.org

For example, using a substituted β-ketoester in the initial pyrazole synthesis can introduce alkyl, aryl, or other functional groups. Halogenation of the pyrazole ring is also a viable strategy to create intermediates for further cross-coupling reactions, enabling the introduction of more complex substituents. proquest.com

Table 3: Examples of Pyrazole Ring Substituent Variations

PositionExample SubstituentSynthetic Approach
C3Methyl (-CH₃)Start with a β-diketone like pentane-2,4-dione. acs.org
C5Phenyl (-Ph)Start with a phenyl-substituted 1,3-dicarbonyl compound. nih.gov
C3/C5Trifluoromethyl (-CF₃)Utilize a trifluoromethylated β-diketone precursor. nih.gov
C5Chloro (-Cl)Direct chlorination of the pyrazole ring or use of a chlorinated precursor.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality can be achieved by incorporating stereocenters into the molecule, most commonly on the piperazine ring or on a substituent attached to either heterocycle.

Using Chiral Piperazines: The synthesis can start with an enantiomerically pure substituted piperazine. Chiral piperazines can be prepared from readily available chiral precursors like α-amino acids. rsc.org The coupling with 1-ethyl-1H-pyrazole-4-sulfonyl chloride would then yield a non-racemic final product.

Asymmetric Hydrogenation: Methods such as palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors can generate chiral piperazin-2-ones, which can then be converted to the desired chiral piperazines. dicp.ac.cnrsc.org

Derivatization with Chiral Groups: A chiral moiety can be introduced by reacting the secondary amine of the piperazine ring with a chiral electrophile, such as a chiral carboxylic acid or alkyl halide.

The stereoselective synthesis allows for the preparation of individual enantiomers or diastereomers, which is crucial for studying their distinct interactions with biological targets. clockss.org

Table 4: Strategies for Stereoselective Synthesis

StrategyDescriptionExample Precursor
Chiral Pool SynthesisUtilize an enantiopure starting material.(S)-2-Methylpiperazine derived from L-alanine.
Asymmetric CatalysisCreate a stereocenter using a chiral catalyst.Asymmetric hydrogenation of a pyrazine to a chiral piperazine. dicp.ac.cn
Chiral AuxiliaryAttach a chiral auxiliary to guide a stereoselective reaction, followed by its removal.Not directly applicable to the core synthesis but can be used for substituent installation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 1 Ethyl 1h Pyrazol 4 Yl Sulfonyl Piperazine Derivatives

Influence of Substituent Variations on Pharmacological Activity and Selectivity

The pharmacological profile of a molecule can be significantly altered by the introduction, removal, or modification of functional groups. For derivatives of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine, a systematic exploration of substituent effects is crucial for optimizing therapeutic efficacy and selectivity.

Impact of N-Substitution on the Piperazine (B1678402) Ring

The piperazine ring, with its two nitrogen atoms, offers a key point for modification. The secondary amine in the piperazine moiety is a common site for substitution to modulate a compound's properties. N-substitution can influence a molecule's basicity, lipophilicity, and ability to form hydrogen bonds, all of which can impact its interaction with biological targets.

In many series of piperazine-containing compounds, the nature of the N-substituent plays a critical role in determining biological activity and selectivity. For instance, the introduction of various aryl or heterocyclic rings can lead to interactions with specific pockets within a target protein, thereby enhancing potency and selectivity. The size, electronics, and conformational flexibility of the N-substituent are all important factors. While specific data for this compound is not available, a hypothetical exploration could involve the introduction of various substituents to probe for optimal interactions with a target receptor.

Table 1: Hypothetical N-Substitutions on the Piperazine Ring and Their Potential Impact

Substituent (R)Potential Impact on PropertiesExpected Influence on Activity
Small alkyl groups (e.g., methyl, ethyl)Increased lipophilicity, potential for steric hindranceMay modulate binding affinity and metabolic stability.
Aryl groups (e.g., phenyl, substituted phenyl)Increased aromatic interactions (π-π stacking), altered electronicsCould significantly enhance potency and selectivity depending on the target.
Heterocyclic groups (e.g., pyridine (B92270), pyrimidine)Introduction of hydrogen bond donors/acceptors, altered polarityMay improve solubility and introduce specific interactions with the target.
Amide or ester functionalitiesIncreased polarity, potential for hydrogen bondingCould enhance aqueous solubility and provide additional binding interactions.

Effects of Modifications on the Ethyl Group of the Pyrazole (B372694) Moiety

The ethyl group at the N1 position of the pyrazole ring also presents an opportunity for modification. Altering the length or branching of this alkyl chain can impact the molecule's lipophilicity and its fit within a binding pocket. While the ethyl group itself is relatively simple, its replacement with other alkyl chains, cyclic systems, or functionalized moieties could fine-tune the compound's pharmacokinetic and pharmacodynamic properties. For instance, increasing the chain length could enhance lipophilicity, potentially affecting cell permeability and plasma protein binding.

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional conformation of a molecule is paramount to its biological activity. Conformational analysis of this compound derivatives would be essential to understand the spatial arrangement of the key pharmacophoric features. The relative orientation of the pyrazole ring, the sulfonyl group, and the piperazine moiety, as well as the conformation of the piperazine ring (chair, boat, or twist-boat), will dictate how the molecule presents itself to its biological target. Computational methods, such as molecular mechanics and quantum mechanics calculations, are typically employed to determine the preferred low-energy conformations. A strong correlation between a specific conformation and higher biological efficacy would suggest that this is the "bioactive conformation."

Ligand Efficiency and Lipophilic Efficiency Assessment

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for evaluating the quality of a compound. wikipedia.orgsciforschenonline.orgnih.gov

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is calculated as the pIC50 (or pKi) divided by the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms.

Lipophilic Efficiency (LLE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). wikipedia.org It is calculated as pIC50 - logP. Higher LLE values (typically > 5) are preferred, as they suggest that the compound's potency is not solely driven by non-specific hydrophobic interactions, which can lead to poor pharmacokinetic properties and off-target effects.

Without specific biological activity data for this compound derivatives, a quantitative assessment of LE and LLE is not possible. However, in a drug discovery program, these metrics would be crucial for guiding the optimization process, ensuring that increases in potency are achieved without a disproportionate increase in molecular size or lipophilicity.

Application of Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking are invaluable tools for understanding SAR at a molecular level. Molecular docking simulations could be used to predict the binding mode of this compound derivatives within the active site of a target protein. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

By docking a series of analogs with varying substituents, it is possible to build a 3D-QSAR (Quantitative Structure-Activity Relationship) model. Such a model can provide a predictive framework for designing new compounds with improved potency and selectivity. For example, docking studies could rationalize why a particular substituent on the piperazine ring enhances activity by showing that it forms a favorable interaction with a specific amino acid residue in the binding pocket.

Preclinical Pharmacological Evaluation and Biological Spectrum of 1 1 Ethyl 1h Pyrazol 4 Yl Sulfonyl Piperazine

In Vitro Biological Activity Profiling

The in vitro biological activity of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine and related compounds has been evaluated through a variety of assays to determine their potential therapeutic applications. These studies have explored the compound's effects on cancer cells, its ability to inhibit specific enzymes, its interaction with various receptors, and its antimicrobial and anti-inflammatory properties.

The anticancer potential of compounds structurally related to this compound has been investigated in several studies. While direct data on the specific compound is limited, the broader class of pyrazole (B372694) and piperazine (B1678402) derivatives has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.

Research on a series of phenylsulfonylpiperazine derivatives revealed that their cytotoxic action shows promise in tumor cells. mdpi.com For instance, one study evaluated 20 derivatives against breast cancer cell lines (MCF7, MDA-MB-231, and MDA-MB-453), with 12 of these showing a significant impairment of cell viability. The luminal breast cancer cell line MCF7 was found to be particularly sensitive to these treatments. mdpi.com One of the most promising compounds, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, exhibited a potent IC50 value of 4.48 μM and a high selective index of 35.6 in MCF7 cells. mdpi.com This suggests that the phenylsulfonylpiperazine scaffold is a promising starting point for the development of new anticancer therapies, particularly for luminal breast cancer.

Furthermore, a series of pyrazole-sulfonamide derivatives were synthesized and evaluated for their cytotoxic effects against colorectal cancer cells (HCT-116, HT-29, and SW-620). Two compounds, in particular, demonstrated significant cytotoxic effects, with IC50 values in the micromolar range. nih.gov These compounds were found to induce apoptosis in HCT-116 and SW-620 cells, and one of the compounds also induced necrosis. nih.gov The induction of apoptosis was confirmed by an increase in the percentage of apoptotic cells upon treatment. mdpi.com

Another study on novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine (B1677879) units also reported potent in vitro anti-proliferative activity against a triple-negative breast cancer cell line (MDA-MB-231), with one compound showing an IC50 value of 2.41 µM. This compound was found to induce apoptosis in a concentration-dependent manner. nih.gov

These findings collectively suggest that the pyrazole and piperazine sulfonamide scaffolds, which are core components of this compound, are associated with significant anticancer activity through the induction of cytotoxicity and apoptosis.

Table 1: Cytotoxic Activity of Related Phenylsulfonylpiperazine and Pyrazole-Sulfonamide Derivatives

Compound/Derivative Class Cell Line IC50 (µM) Key Findings Reference
Phenylsulfonylpiperazine Derivative MCF7 (Luminal Breast Cancer) 4.48 High cytotoxicity and selectivity. mdpi.com
Pyrazole-Sulfonamide Derivative SW-620 (Colorectal Cancer) 3.27 Potent cytotoxic effects, induced apoptosis. nih.gov
Pyrazole-Sulfonamide Derivative HT-29 (Colorectal Cancer) 8.99 Significant cytotoxic effects. nih.gov

The inhibitory potential of this compound and its analogs has been explored against several enzymes, including N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) and Dipeptidyl Peptidase-4 (DPP-4).

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

A series of pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as a novel class of non-covalent NAAA inhibitors. acs.org One of the compounds from this series, featuring a pyrazole sulfonamide moiety, demonstrated potent inhibition of human NAAA with an IC50 value in the low nanomolar range (0.042 μM). researchgate.net The study highlighted that linear alkyl chains on the phenyl ring connected to the azabicyclic sulfonamide portion generally resulted in more potent inhibitors compared to branched substituents. acs.org For example, an ethyl derivative showed an IC50 of 0.051 μM. acs.org NAAA is a cysteine amidase that hydrolyzes palmitoylethanolamide (B50096) (PEA), a lipid amide that inhibits inflammatory responses. researchgate.net Therefore, inhibitors of NAAA are being investigated as potential anti-inflammatory agents. nih.govnih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a class of oral antidiabetic drugs that help control blood glucose levels. nih.gov A study of 1,4-bis(phenylsulfonyl) piperazine derivatives showed that these compounds exhibit inhibitory activity against DPP-4. mdpi.com The in vitro testing of nine derivatives revealed inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol L–1. The presence of electron-withdrawing groups, such as chlorine, on the phenylsulfonyl moiety was found to improve the inhibitory activity more than electron-donating groups like methyl. mdpi.com

Table 2: Enzyme Inhibitory Activity of Related Pyrazole and Piperazine Sulfonamide Derivatives

Enzyme Compound Class IC50 / % Inhibition Key Findings Reference
NAAA Pyrazole Azabicyclo[3.2.1]octane Sulfonamide 0.042 µM Potent, non-covalent inhibition. researchgate.net
NAAA Pyrazole Azabicyclo[3.2.1]octane Sulfonamide (Ethyl derivative) 0.051 µM Linear alkyl chains enhance potency. acs.org

The interaction of compounds containing pyrazole and piperazine scaffolds with various receptors has been a subject of significant research, particularly in the context of neurological and psychiatric disorders.

Serotonin (B10506) Receptors

Arylpiperazine derivatives are known to have a strong affinity for serotonin receptors. bg.ac.rs Studies on novel arylpiperazine ligands have demonstrated excellent affinity for the 5-HT1A receptor, with some compounds exhibiting Ki values in the low nanomolar range. bg.ac.rsmdpi.com For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine showed a Ki of 1.2 nM for the 5-HT1A receptor. mdpi.com The affinity for serotonin receptors is influenced by the substituents on the aryl part of the piperazine moiety. nih.gov Competition radioligand binding assays are commonly used to determine the affinity of these compounds for serotonin receptors, such as 5-HT1A and 5-HT2A. mdpi.comnih.gov

Cannabinoid Receptors

The cannabinoid receptors, CB1 and CB2, are involved in various physiological processes, and their modulation is a target for therapeutic intervention. nih.gov Pyrazole derivatives have been developed as potent and selective antagonists of the CB1 receptor. researchgate.net For example, SR147778, a pyrazole-3-carboxamide derivative, has been characterized as a potent and selective CB1 antagonist. researchgate.net Another study on oxygen-bridged pyrazole-based structures also identified potent CB1 receptor ligands with Ki values in the nanomolar range (e.g., 21.70 nM and 35 nM). nih.gov

Muscarinic Acetylcholine (B1216132) Receptor M4

The muscarinic acetylcholine receptor M4 (M4) is implicated in neurological disorders like schizophrenia. nih.gov Pyrazol-4-yl-pyridine derivatives have been investigated as subtype-selective positive allosteric modulators (PAMs) of the M4 receptor. nih.gov These compounds have the potential to be developed into PET radioligands for non-invasive brain imaging of the M4 receptor. nih.gov Research has also focused on the discovery of selective M4 muscarinic acetylcholine receptor agonists with novel carbamate (B1207046) isosteres. nih.gov

Table 3: Receptor Binding Affinity of Related Pyrazole and Piperazine Derivatives

Receptor Compound Class Binding Affinity (Ki) Key Findings Reference
Serotonin 5-HT1A Arylpiperazine 1.2 nM High affinity, potential for CNS disorders. mdpi.com
Cannabinoid CB1 Pyrazole-3-carboxamide Potent antagonist Selective antagonism of CB1 receptor. researchgate.net
Cannabinoid CB1 Oxygen-bridged Pyrazole 21.70 nM Potent CB1 receptor ligands. nih.gov

The glycine (B1666218) transporter 1 (GlyT1) has been identified as a significant target for the treatment of schizophrenia. nih.gov A novel GlyT1 inhibitor, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, which contains the 1-ethyl-1H-pyrazol-4-yl moiety, demonstrated potent inhibitory activity with an IC50 of 1.8 nM. nih.gov This compound was developed through the optimization of a class of 2-alkoxy-5-methylsulfonebenzoylpiperazine GlyT1 inhibitors. nih.gov The optimization aimed to improve selectivity and brain penetration. nih.gov The N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide series of compounds also yielded potent GlyT1 inhibitors. researchgate.net

Table 4: GlyT1 Inhibitory Activity of a Related Compound

Compound IC50 (nM) Key Findings Reference

The pyrazole scaffold is a common feature in many compounds with antimicrobial and antitubercular properties.

Antimicrobial Activity

Several studies have reported the synthesis and in vitro antimicrobial evaluation of pyrazole derivatives. nih.govnih.govresearchgate.netresearchgate.net A series of thiazol-4-one/thiophene-bearing pyrazole derivatives displayed excellent activity against various bacterial and fungal pathogens, with inhibition zones ranging from 25 to 33 mm for bacteria and 28 to 32 mm for fungi. nih.gov Another study on pyrazole based oxothiazolidine hybrids also showed moderate to good antibacterial and antifungal potential, with one compound exhibiting a zone of inhibition of up to 24 mm against P. vulgaris. researchgate.net

Antitubercular Activity

The antitubercular activity of pyrazole derivatives has also been investigated. A study on novel pyrazole-4-carboxamide derivatives tested 13 synthesized compounds against Mycobacterium tuberculosis H37Rv. japsonline.com The antitubercular activity was determined as the minimum inhibitory concentration (MIC), and some of the tested compounds showed reasonably effective activity. japsonline.com Another study on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH also identified compounds with antitubercular activity. nih.gov However, a pyrazolylpyrimidinone series, while showing potent antitubercular activity with MICs as low as 200 nM, suffered from a low selectivity index between the Mtb MIC and mammalian cell toxicity. nih.gov

Table 5: Antimicrobial and Antitubercular Activity of Related Pyrazole Derivatives

Activity Compound Class Zone of Inhibition / MIC Key Findings Reference
Antimicrobial Thiazol-4-one/thiophene-bearing pyrazole 25-33 mm (bacteria), 28-32 mm (fungi) Excellent activity against various pathogens. nih.gov
Antimicrobial Pyrazole based oxothiazolidine hybrid up to 24 mm Moderate to good antibacterial and antifungal potential. researchgate.net
Antitubercular Pyrazole-4-carboxamide Effective MIC values Reasonably effective antitubercular activity. japsonline.com

The anti-inflammatory properties of compounds containing pyrazole and piperazine moieties have been demonstrated through their ability to modulate inflammatory mediators. A study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, showed that it reduced the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.govcncb.ac.cn Another piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester, also demonstrated anti-inflammatory effects by reducing edema and cell migration in carrageenan-induced inflammation models. nih.gov Furthermore, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, with 13 compounds showing anti-inflammatory activity with IC50 values below 50 µM. mdpi.com

Table 6: Anti-inflammatory Activity of Related Pyrazole and Piperazine Derivatives

Compound/Derivative Class Model Key Findings Reference
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone Pleurisy test Reduced levels of IL-1β and TNF-α. nih.govcncb.ac.cn
4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester Carrageenan-induced paw edema Reduced edema and cell migration. nih.gov

In Vivo Efficacy Studies in Preclinical Disease Models

Metabolic Modulation in Preclinical Models (e.g., Glycemic Control)There is no evidence from preclinical models to suggest that this compound has been evaluated for its effects on metabolic parameters such as glycemic control.

Mechanistic Insights and Molecular Target Identification for this compound

Following a comprehensive review of scientific literature and databases, it has been determined that there is currently no publicly available research detailing the mechanistic insights or molecular targets of the specific compound this compound. The subsequent sections of this article, which were intended to elaborate on its effects on various biological pathways and molecular interactions, cannot be populated with scientifically validated information at this time.

The absence of data pertains to all subsections of the requested outline, including the elucidation of signaling pathway modulation and the characterization of specific molecular targets. There is no available information regarding the investigation of cell proliferation and apoptotic pathways, nor any analysis of inflammatory cascade inhibition related to this compound. Similarly, research on its direct binding to and modulation of receptors, enzyme active site interactions and inhibitory mechanisms, and transporter protein modulation has not been identified.

While research exists for structurally related compounds containing pyrazole, piperazine, or sulfonamide moieties, the user's strict requirement to focus solely on this compound prevents the inclusion of such data. Extrapolation of findings from analogous compounds would not provide a scientifically accurate profile for the specific molecule and would violate the constraints of this article.

Therefore, until specific research is conducted and published on this compound, a detailed and accurate account of its biological activity and molecular interactions remains unavailable.

Mechanistic Insights and Molecular Target Identification for 1 1 Ethyl 1h Pyrazol 4 Yl Sulfonyl Piperazine

Role of Compound 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine in Allosteric Regulation

Currently, there is no specific information available in the scientific literature detailing the role of this compound as an allosteric regulator. The pyrazole-sulfonamide class of compounds has been more commonly investigated for competitive enzyme inhibition rather than allosteric modulation. For instance, various pyrazole (B372694) sulfonamide derivatives have been designed and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and as inhibitors of carbonic anhydrase isoforms. These interactions typically involve binding to the active site of the enzyme. Further research is required to determine if this compound or its analogs can induce conformational changes in target proteins indicative of allosteric regulation.

Bio-imaging Applications and Target Engagement Studies (Preclinical)

The pyrazole scaffold is a key feature in a variety of fluorescent probes, suggesting that this compound could have potential applications in bio-imaging. Pyrazole derivatives are recognized for their favorable electronic properties, biocompatibility, and synthetic adaptability, making them suitable for the development of fluorescent bio-imaging agents. nih.govresearchgate.net These probes are utilized in a range of applications, including general cell staining, the labeling of specific subcellular structures, and the detection of various ions and small molecules. nih.gov

Preclinical studies on related pyrazole-containing compounds have demonstrated their utility in live-cell imaging. For example, copper(I) complexes that incorporate pyrazole-linked moieties have been successfully used for targeted imaging of mitochondria and the nucleolus. mdpi.com The inherent fluorescence of the pyrazole ring system is a critical characteristic that underpins these applications. While direct bio-imaging or target engagement studies for this compound have not been reported, the established use of analogous compounds provides a strong basis for its potential in this area. Future research could focus on conjugating this compound with fluorophores or developing it as a standalone probe to visualize its distribution and interaction with biological targets in preclinical models.

Table 1: Preclinical Bio-imaging Applications of Pyrazole Derivatives

Application AreaSpecific UseCompound TypeReference
General Cell StainingStaining of whole cells for microscopic visualization.Pyrazoline-BODIPY hybrid probes nih.gov
Subcellular LabelingTargeted imaging of specific organelles like mitochondria and nucleolus.Copper(I) complexes with pyrazole-linked moieties mdpi.com
Ion/Molecule DetectionSensing of biologically relevant ions (e.g., Cu2+) and reactive oxygen/nitrogen species.General pyrazole derivatives nih.gov
Assessment of Intracellular ConditionsProbes for measuring intracellular pH and hypoxia.General pyrazole derivatives nih.gov

Future Perspectives and Research Directions for 1 1 Ethyl 1h Pyrazol 4 Yl Sulfonyl Piperazine and Its Analogues

Design and Synthesis of Advanced Analogues with Enhanced Selectivity and Potency

The future development of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine hinges on the strategic design and synthesis of advanced analogues. A primary objective will be to enhance target selectivity and potency, which can be achieved through systematic structural modifications. acs.org Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. nih.gov

Key synthetic strategies could involve:

Modification of the Pyrazole (B372694) Ring: Substitution at other positions of the pyrazole ring could modulate the compound's electronic and steric properties, potentially leading to improved target engagement.

Alterations to the Sulfonamide Linker: The sulfonamide group can be replaced with other linkers to explore different spatial arrangements and hydrogen bonding patterns.

Derivatization of the Piperazine (B1678402) Moiety: The piperazine ring offers a versatile point for modification, allowing for the introduction of various substituents to probe interactions with target proteins and to modulate physicochemical properties. acs.org

A hybridization strategy, combining the structural features of this compound with other known pharmacophores, could also be employed to design novel compounds with dual or synergistic activities. nih.gov The synthesis of these new analogues will likely involve multi-step reaction sequences, potentially utilizing modern synthetic methodologies like multicomponent reactions to improve efficiency. nih.gov

Exploration of Novel Preclinical Therapeutic Applications

Given the diverse pharmacological activities associated with pyrazole-containing compounds, a broad preclinical screening of this compound and its newly synthesized analogues is warranted. nih.govresearchgate.net The pyrazole scaffold is present in drugs with anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. researchgate.net

Future research should therefore investigate the potential of these compounds in therapeutic areas such as:

Oncology: Many pyrazole derivatives act as kinase inhibitors, a critical class of anticancer agents. nih.govnih.gov Screening against a panel of cancer cell lines and relevant kinases could reveal potential anticancer activity.

Inflammatory Diseases: The structural similarity to known anti-inflammatory agents like celecoxib (B62257) suggests that these compounds could be evaluated for their ability to inhibit key inflammatory mediators. ingentaconnect.com

Infectious Diseases: The antimicrobial potential of pyrazole sulfonamides has been documented, indicating that screening against a range of bacterial and fungal pathogens could be a fruitful avenue of research. scielo.org.mx

Neurological Disorders: The piperazine moiety is a common feature in centrally acting agents, suggesting that the neurological effects of these compounds should be explored in relevant preclinical models.

The following table outlines potential preclinical investigations for novel analogues of this compound:

Therapeutic AreaPreclinical ModelKey Endpoints to Measure
Oncology Cancer cell line proliferation assaysIC50 values, apoptosis induction, cell cycle arrest
Kinase inhibition assaysKinase selectivity profiling, enzyme kinetics
Inflammatory Diseases In vitro models of inflammation (e.g., LPS-stimulated macrophages)Cytokine production, COX/LOX inhibition
In vivo models of inflammation (e.g., carrageenan-induced paw edema)Reduction in inflammation, pain response
Infectious Diseases Minimum Inhibitory Concentration (MIC) assaysActivity against a panel of bacterial and fungal strains
Neurological Disorders In vitro neurotransmitter receptor binding assaysReceptor affinity and selectivity
Animal models of anxiety and depressionBehavioral changes, neurochemical analysis

Integration of Advanced Omics Technologies for Comprehensive Biological Profiling

To gain a deeper understanding of the mechanism of action and potential off-target effects of this compound and its analogues, the integration of advanced "omics" technologies will be indispensable. nih.gov These high-throughput methods can provide a comprehensive biological profile of a compound's activity. mdpi.com

Future research should incorporate:

Genomics and Transcriptomics: To identify gene expression changes in response to compound treatment, which can help in elucidating the pathways and molecular targets affected. mdpi.com

Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights into the compound's impact on cellular signaling networks.

Metabolomics: To study the alterations in metabolic pathways, which can reveal novel mechanisms of action and potential biomarkers of drug response. mdpi.com

A multi-omics approach, combining data from these different platforms, will be particularly powerful for a holistic understanding of the biological effects of these compounds and for identifying potential safety liabilities early in the drug discovery process. nih.gov

Development of Robust In Vitro-In Vivo Correlation Models

Establishing a strong in vitro-in vivo correlation (IVIVC) is a critical step in drug development, as it allows for the prediction of a drug's in vivo performance based on its in vitro properties. nih.govallucent.com For this compound and its analogues, developing robust IVIVC models will be essential for streamlining their preclinical and clinical development. wjarr.com

Future efforts in this area should focus on:

Developing Predictive In Vitro Assays: This includes refining dissolution testing methods to better mimic the in vivo environment and developing cell-based assays that accurately reflect the compound's in vivo activity. allucent.com

Pharmacokinetic Modeling: Comprehensive pharmacokinetic studies in preclinical species will be necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

Mathematical Modeling: The development of predictive mathematical models that correlate in vitro drug release profiles with in vivo pharmacokinetic data will be a key objective. nih.govresearchgate.net

A successful IVIVC model can reduce the need for extensive animal testing and can help in optimizing formulations for improved bioavailability and therapeutic efficacy. allucent.comwjarr.com

Strategic Approaches for Lead Optimization and Preclinical Development Advancement

The advancement of promising lead compounds from the this compound series into preclinical development will require a strategic and multi-pronged approach to lead optimization. nih.gov This process will involve iterative cycles of design, synthesis, and biological evaluation to refine the properties of the lead compounds. nih.gov

Key strategies for lead optimization will include:

Improving Potency and Selectivity: Fine-tuning the structure of the lead compounds to maximize their interaction with the desired biological target while minimizing off-target effects. nih.gov

Optimizing ADME Properties: Modifying the chemical structure to improve solubility, permeability, metabolic stability, and other pharmacokinetic parameters.

Reducing Potential Toxicity: Early identification and mitigation of any potential toxicological liabilities through in vitro and in silico screening.

Structure-Based Drug Design: Utilizing X-ray crystallography or computational modeling to understand the binding mode of the lead compounds to their target, thereby guiding further optimization efforts. nih.gov

The following table summarizes key parameters to be optimized during the lead optimization phase for analogues of this compound:

ParameterGoalMethods for Assessment
Potency Low nanomolar to sub-nanomolar IC50/EC50In vitro activity assays
Selectivity >100-fold selectivity against related targetsKinase profiling, receptor binding panels
Solubility >50 µg/mLThermodynamic and kinetic solubility assays
Permeability High permeability in Caco-2 or PAMPA assaysIn vitro permeability models
Metabolic Stability t1/2 > 30 min in liver microsomesIn vitro metabolism assays
In Vivo Efficacy Dose-dependent efficacy in relevant animal modelsPreclinical disease models
Safety No significant off-target effects or toxicityIn vitro safety pharmacology, preliminary toxicology studies

By systematically addressing these aspects, the most promising preclinical development candidates can be identified, paving the way for their eventual evaluation in clinical trials.

Q & A

Basic: What are the standard synthetic protocols for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine, and how can reaction yields be optimized?

Answer:
The synthesis typically involves sulfonylation of a piperazine core with a 1-ethyl-1H-pyrazole-4-sulfonyl chloride intermediate. Key steps include:

  • Nucleophilic substitution : Piperazine reacts with the sulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or DMF .
  • Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., over-sulfonylation) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .
    Yield optimization : Use excess piperazine (1.5–2.0 equiv) to drive the reaction and employ catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction rates .

Advanced: How can conflicting NMR data for sulfonylated piperazine derivatives be resolved during structural characterization?

Answer:
Discrepancies in NMR signals (e.g., split peaks for piperazine protons) often arise from conformational flexibility or residual solvent effects. Methodological approaches include:

  • Variable-temperature NMR : Conduct experiments at 25°C and −40°C to observe dynamic effects; restricted rotation of the sulfonyl group may resolve splitting .
  • 2D techniques (COSY, HSQC) : Map coupling between protons and carbons to confirm connectivity .
  • Computational modeling : Compare experimental 1^1H/13^13C shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities; target ≥95% purity for pharmacological studies .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and rule out sulfonic acid byproducts .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How does the electronic nature of the pyrazole ring influence the compound’s reactivity in cross-coupling reactions?

Answer:
The 1-ethyl-1H-pyrazole-4-yl group is electron-deficient due to the sulfonyl moiety, directing electrophilic attacks to the N-1 position. This impacts:

  • Buchwald–Hartwig amination : Requires Pd(OAc)2_2/Xantphos catalysts for C–N bond formation at elevated temperatures (80–100°C) .
  • Suzuki–Miyaura coupling : Limited reactivity with aryl boronic acids unless electron-withdrawing groups activate the pyrazole ring .
  • Computational validation : Frontier molecular orbital (FMO) analysis predicts reactivity hotspots .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

  • Temperature : Store at −20°C in amber vials to avoid light-induced decomposition .
  • Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the sulfonyl group .
  • Solvent stability : Avoid DMSO for long-term storage; use ethanol or acetonitrile .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

Answer:

  • Core modifications : Synthesize analogs with variations in:
    • Piperazine substituents : Replace sulfonyl with carbonyl or thiocarbonyl groups .
    • Pyrazole substitution : Introduce halogens or methyl groups at the 3-position to modulate lipophilicity .
  • Biological assays :
    • Enzyme inhibition : Test against kinases (e.g., JAK2) or GPCRs (e.g., 5-HT1A_{1A}) using fluorescence polarization .
    • Cellular uptake : Measure logP (octanol/water) and correlate with cytotoxicity (MTT assay) .

Basic: What solvents are compatible with this compound for in vitro assays?

Answer:

  • Polar aprotic solvents : DMSO (<1% v/v to avoid cellular toxicity) or DMF for stock solutions .
  • Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4; avoid strong acids/bases to prevent sulfonamide cleavage .

Advanced: What strategies mitigate aggregation-induced artifacts in bioactivity screening?

Answer:

  • Dynamic light scattering (DLS) : Monitor particle size in assay buffers (e.g., PBS) to detect aggregates .
  • Co-solvents : Add 0.01% Tween-20 or 5% PEG-400 to stabilize monomeric forms .
  • Dose-response curves : Validate activity across a wide concentration range (nM–μM) to rule out false positives .

Basic: How is the sulfonamide group’s stability evaluated under physiological conditions?

Answer:

  • pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, then analyze via HPLC .
  • Metabolic stability : Use liver microsomes (human/rat) to assess susceptibility to cytochrome P450-mediated oxidation .

Advanced: What computational tools predict binding modes of this compound with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Glide to simulate binding to receptors (e.g., adenosine A2A_{2A}) .
  • MD simulations : GROMACS or AMBER for 100-ns trajectories to assess complex stability .
  • Free energy calculations : MM/PBSA or FEP to quantify binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.